4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
Description
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-ethoxy-3-methyl-substituted benzene ring linked via a sulfonamide group to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline moiety is further functionalized at the N1 position with a 2-methoxyacetyl group.
Key structural features include:
- 4-ethoxy group: Enhances lipophilicity and may influence metabolic stability.
- 3-methyl substituent: Contributes to steric effects and electronic modulation of the sulfonamide.
- 2-methoxyacetyl group: Introduces hydrogen-bonding capacity and conformational rigidity to the tetrahydroquinoline system.
Properties
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-28-20-10-9-18(12-15(20)2)29(25,26)22-17-8-7-16-6-5-11-23(19(16)13-17)21(24)14-27-3/h7-10,12-13,22H,4-6,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPANKIFIUNIHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the quinoline derivative: Starting with aniline and ethyl acetoacetate through cyclization.
Methoxyacetylation: Acylation using methoxyacetic acid or its derivatives.
Sulfonamide formation: Reaction with sulfonyl chloride in the presence of a base. These reactions typically occur under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production processes are optimized for scale and yield. Steps such as continuous flow reactions and solvent recycling are common practices to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethoxy and methoxy groups can undergo oxidative cleavage.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur, altering the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Aldehydes or carboxylic acids from the oxidation of ethoxy/methoxy groups.
Reduction products: Amines from the reduction of nitro groups.
Substitution products: Halogenated derivatives through halogenation reactions.
Scientific Research Applications
Chemistry
The compound is useful as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.
Biology
Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Medicine
Industry
Used in the production of advanced materials, such as polymers and specialty coatings, benefiting from its structural and functional properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. The methoxyacetyl and sulfonamide groups play crucial roles in these interactions, facilitating binding to active sites and altering biological pathways.
Comparison with Similar Compounds
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
Structural Differences :
- Benzene ring : 4-Methoxy vs. 4-ethoxy-3-methyl in the target compound.
- Quinoline system: Styryl-substituted quinoline with a chlorine atom and hydroxyl group at positions 5 and 8, compared to the tetrahydroquinoline scaffold in the target.
- Sulfonamide linkage: Identical functional group but attached to a distinct quinoline derivative.
Hypothesized Properties :
- The styryl group in IIIa may confer π-π stacking interactions, while the tetrahydroquinoline in the target compound offers reduced aromaticity and enhanced solubility.
- The 4-ethoxy group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to IIIa’s 4-methoxy substituent (clogP ~2.8).
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
Structural Differences :
- Benzene ring : 3-Fluoro vs. 3-methyl in the target compound.
- Tetrahydroquinoline substituent: Propylsulfonyl vs. 2-methoxyacetyl.
Key Implications :
- Electron-withdrawing vs.
- Sulfonyl vs. methoxyacetyl groups : The propylsulfonyl group introduces a stronger electron-withdrawing effect, while the methoxyacetyl in the target compound provides a hydrogen-bond acceptor site.
Physicochemical Comparison :
| Property | Target Compound | 3-Fluoro Analogue |
|---|---|---|
| Molecular Weight (g/mol) | ~475.5 | ~493.5 |
| clogP (estimated) | ~3.5 | ~3.8 |
| Hydrogen-Bond Acceptors | 7 | 8 |
| Rotatable Bonds | 8 | 9 |
Biological Activity
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a sulfonamide group, which is often associated with various pharmacological activities. The presence of the tetrahydroquinoline moiety suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.
- Anticancer Properties : Some derivatives of tetrahydroquinoline have demonstrated cytotoxic effects against various cancer cell lines. This may be due to the compound's ability to induce apoptosis or inhibit cell proliferation.
- Anti-inflammatory Effects : Compounds containing sulfonamide moieties have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of inflammatory markers |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, indicating promising potential for development as an antibacterial agent.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of tetrahydroquinoline derivatives. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 30 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide?
The synthesis typically involves sequential coupling of the tetrahydroquinoline core with sulfonamide and methoxyacetyl groups. Key steps include:
- Step 1: Formation of the tetrahydroquinoline scaffold via cyclization of substituted anilines under acidic conditions .
- Step 2: Introduction of the sulfonamide group using 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
- Step 3: Methoxyacetylation at the N1 position using 2-methoxyacetyl chloride under anhydrous conditions .
Critical parameters include temperature control (e.g., 0–5°C for acylation to prevent side reactions) and solvent selection (e.g., dichloromethane for sulfonylation). Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy: ¹H and ¹³C NMR are used to verify substituent positions (e.g., ethoxy group at C4 of the benzene ring, methoxyacetyl at N1 of tetrahydroquinoline) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- HPLC: Purity (>95%) is assessed using reverse-phase HPLC with UV detection at λmax ≈ 255 nm .
Q. What preliminary biological assays are recommended for this compound?
- Enzyme Inhibition Screens: Test against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .
- Cytotoxicity Profiling: Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions may arise from assay conditions or structural impurities:
- Reproducibility Checks: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
- Metabolite Analysis: Use LC-MS to identify degradation products that might interfere with activity .
- Crystallography: Co-crystallize the compound with its target (e.g., enzyme) to confirm binding modes and rule out off-target effects .
Q. What strategies improve the compound’s pharmacokinetic profile?
- Prodrug Design: Modify the ethoxy or methoxy groups to enhance solubility (e.g., PEGylation) .
- Metabolic Stability: Introduce fluorine atoms at metabolically vulnerable positions (e.g., ortho to sulfonamide) to reduce CYP450-mediated degradation .
- Lipophilicity Optimization: Adjust the methyl/ethoxy substituents to balance logP values (target range: 2–4) for improved membrane permeability .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog Synthesis: Replace the methoxyacetyl group with other acyl moieties (e.g., trifluoroacetyl) to probe steric/electronic effects .
- Positional Scanning: Vary substituents on the benzene ring (e.g., chloro at C3 vs. methyl at C5) to identify critical pharmacophores .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
Q. What advanced techniques validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring thermal stabilization of the protein-compound complex .
- Pull-Down Assays: Use biotinylated analogs of the compound to isolate and identify interacting proteins via streptavidin affinity chromatography .
- CRISPR Knockout Models: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
